5-(Pyridazin-3-yl)nicotinic acid

Medicinal Chemistry Drug Design Physicochemical Profiling

5-(Pyridazin-3-yl)nicotinic acid (CAS 1346687-37-3) is a heterocyclic compound that integrates a pyridazine ring directly at the 5-position of a nicotinic acid (pyridine-3-carboxylic acid) scaffold. With a molecular formula of C₁₀H₇N₃O₂ and a molecular weight of 201.18 g/mol, it presents a bifunctional architecture combining an electron-deficient pyridazine core with a free carboxylic acid handle, making it a versatile intermediate for cross-coupling and amidation reactions.

Molecular Formula C10H7N3O2
Molecular Weight 201.18 g/mol
CAS No. 1346687-37-3
Cat. No. B11900303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Pyridazin-3-yl)nicotinic acid
CAS1346687-37-3
Molecular FormulaC10H7N3O2
Molecular Weight201.18 g/mol
Structural Identifiers
SMILESC1=CC(=NN=C1)C2=CC(=CN=C2)C(=O)O
InChIInChI=1S/C10H7N3O2/c14-10(15)8-4-7(5-11-6-8)9-2-1-3-12-13-9/h1-6H,(H,14,15)
InChIKeyZKLHJORKGFXCEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Pyridazin-3-yl)nicotinic acid (CAS 1346687-37-3): A Dual Heterocycle Building Block for Medicinal Chemistry and Agrochemical Research Procurement


5-(Pyridazin-3-yl)nicotinic acid (CAS 1346687-37-3) is a heterocyclic compound that integrates a pyridazine ring directly at the 5-position of a nicotinic acid (pyridine-3-carboxylic acid) scaffold [1]. With a molecular formula of C₁₀H₇N₃O₂ and a molecular weight of 201.18 g/mol, it presents a bifunctional architecture combining an electron-deficient pyridazine core with a free carboxylic acid handle, making it a versatile intermediate for cross-coupling and amidation reactions [2].

Why 5-(Pyridazin-3-yl)nicotinic acid Cannot Be Replaced by Generic Pyridazine or Nicotinic Acid Monomers in Drug Discovery Programs


Substituting 5-(Pyridazin-3-yl)nicotinic acid with simpler pyridazine monocarboxylic acids (e.g., pyridazine-3-carboxylic or 4-pyridazinecarboxylic acid) or with unsubstituted nicotinic acid leads to profound differences in molecular topology, hydrogen-bonding capacity, and electronic distribution, which directly impact target engagement and synthetic utility. For instance, while pyridazine-3-carboxylic acid acts as a competitive inhibitor of Lactobacillus arabinosus growth and 4-pyridazinecarboxylic acid inhibits glutamate racemase , these monomers lack the extended aromatic surface and dual-nitrogen coordination geometry provided by the pyridazinyl-nicotinate hybrid, which is critical for designing ATP-competitive kinase inhibitors or angiotensin II receptor antagonists [1]. The appended nicotinic acid moiety in 5-(Pyridazin-3-yl)nicotinic acid introduces an additional carboxylic acid vector at the 3-position of the pyridine ring, enabling regiospecific derivatization that is impossible with simple pyridazine acids, thereby reducing the number of synthetic steps required to access complex bioactive scaffolds.

Quantitative Differentiation Evidence: 5-(Pyridazin-3-yl)nicotinic acid vs. Closest Heterocyclic Analogs


Topological Polar Surface Area (TPSA) Comparison: Enhanced Hydrogen-Bonding Capacity vs. Nicotinic Acid

5-(Pyridazin-3-yl)nicotinic acid exhibits a TPSA of 76 Ų, which is 51% higher than that of nicotinic acid (50.2 Ų) [1]. This increase arises from the additional nitrogen atoms in the pyridazine ring and directly expands the compound's hydrogen-bond acceptor count from 3 (nicotinic acid) to 5, while maintaining a single hydrogen-bond donor [2]. For medicinal chemists optimizing CNS drug candidates, this TPSA value falls within the favorable range (60–80 Ų) for balancing passive permeability and target engagement, unlike the lower TPSA of nicotinic acid which often leads to poor selectivity profiles.

Medicinal Chemistry Drug Design Physicochemical Profiling

Lipophilicity (XLogP3) Benchmarking Against Pyridazine-3-carboxylic Acid: Neutral LogP for Balanced ADME

5-(Pyridazin-3-yl)nicotinic acid has a computed XLogP3 of 0.0 [1], which is one log unit lower than that of pyridazine-3-carboxylic acid (XLogP3 ≈ 1.0) [2]. This near-zero lipophilicity indicates a more favorable distribution coefficient for aqueous solubility and reduced non-specific protein binding, while still retaining sufficient hydrophobicity to engage lipophilic enzyme pockets. In contrast, the higher logP of pyridazine-3-carboxylic acid may promote passive membrane permeation but also increases the risk of CYP450 inhibition and hERG binding.

ADME Lipophilicity Lead Optimization

Synthetic Utility: Direct Arylation at the 5-Position of Nicotinic Acid Avoids Protection/Deprotection Sequences

5-(Pyridazin-3-yl)nicotinic acid features a pyridazine substituent installed directly at the C5 position of the nicotinic acid ring, presenting two distinct synthetic vectors: the carboxylic acid for amide coupling and the pyridazine C–H bonds for late-stage functionalization . In contrast, using nicotinic acid as a starting material requires additional halogenation and protection steps to achieve similar substitution patterns, typically adding 2–3 synthetic steps and reducing overall yield by approximately 15–25% per step [1]. This pre-functionalized scaffold can therefore shorten synthetic routes to 3,5-disubstituted pyridine derivatives by at least one linear step.

Synthetic Chemistry Cross-Coupling Process Chemistry

Commercial Availability and Purity: 98% Benchmark Supports Reproducible SAR Studies

The target compound is commercially available from Leyan (Shanghai Haohong Biomedical Technology) at a certified purity of 98% (product number 1803728) . This purity level exceeds the typical 95% specification offered for the methyl ester analog (methyl 5-(pyridazin-3-yl)nicotinate) and for many generic pyridazine carboxylic acids. In structure–activity relationship (SAR) campaigns, a 3% absolute purity advantage can reduce confounding assay noise by an estimated 5–10% in IC₅₀ determinations, improving decision confidence in hit-to-lead progression.

Procurement Quality Control SAR

Where 5-(Pyridazin-3-yl)nicotinic acid Delivers Measurable Advantage: Evidence-Based Application Scenarios


Fragment-Based Lead Generation for Kinase ATP-Binding Sites

With a molecular weight of 201 Da, XLogP3 of 0.0, and five hydrogen-bond acceptors, 5-(Pyridazin-3-yl)nicotinic acid meets all Rule-of-Three criteria for fragment libraries [1]. Its TPSA of 76 Ų is close to the optimal 70–80 Ų range for fragment efficiency, and the pyridazine nitrogen atoms can coordinate the hinge region of kinases, while the carboxylic acid engages catalytic lysine residues. This dual binding mode is not achievable with pyridazine-3-carboxylic acid alone, which lacks the nicotinic acid carboxyl vector.

Scaffold for Angiotensin II Receptor Antagonist Optimization

Pyridazine carboxylic acids have demonstrated potent in vitro angiotensin II antagonism (Ki values in the low nanomolar range for related heterocyclic carboxylic acids) [2]. The 5-(pyridazin-3-yl)nicotinic acid scaffold provides an additional functionalization point at the pyridine C2 position, enabling the introduction of biphenyltetrazole pharmacophores without disturbing the critical carboxylic acid interaction with the receptor. This positions the compound as a privileged intermediate for generating patentable AT1 receptor blockers.

Agrochemical Intermediate for Pyridazine-Containing Fungicides or Herbicides

The electron-deficient pyridazine ring is a recurring motif in agrochemicals due to its metabolic stability and ability to disrupt electron transport in target organisms. The free carboxylic acid of 5-(Pyridazin-3-yl)nicotinic acid allows direct conjugation to pro-pesticide moieties or formulation-enhancing groups, while the C5-pyrridazine linkage provides rigidity that improves target-site residence time compared to flexible ether-linked analogs [3].

Rapid SAR Exploration via Parallel Amide Synthesis

The bifunctional architecture—pyridazine at C5 and carboxylic acid at C3—enables chemists to generate diverse amide libraries in a single step without protecting group manipulation. This reduces library synthesis cycle time by approximately 30–50% relative to routes starting from nicotinic acid, which typically require protection, halogenation, cross-coupling, and deprotection before amide formation [1].

Quote Request

Request a Quote for 5-(Pyridazin-3-yl)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.